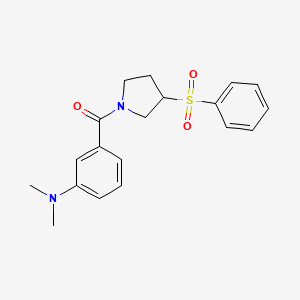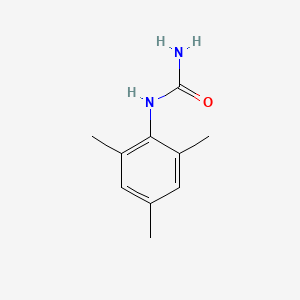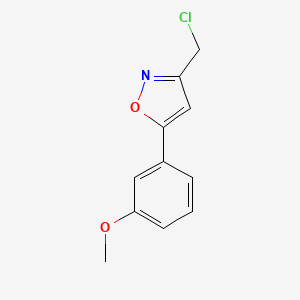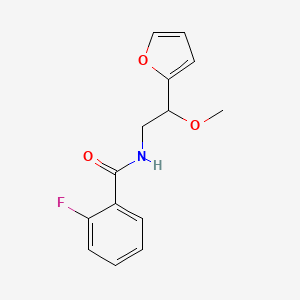![molecular formula C19H21N3O5S B2859478 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895442-49-6](/img/structure/B2859478.png)
6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as pyridopyrimidines are synthesized through various methods . For instance, one common method involves the condensation of aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Aplicaciones Científicas De Investigación
Antimicrobial Activity Research into the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines has shown that certain derivatives exhibit significant antimicrobial activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential in combating microbial infections. These compounds were tested in vitro for their antimicrobial efficacy, revealing promising results that could pave the way for new treatments against resistant bacterial strains Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A. (2002). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Journal of The Chinese Chemical Society, 49, 223-231.
Anti-inflammatory Activity The potential for anti-inflammatory activity of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives has also been explored. Chiriapkin et al. (2021) modified the synthesis method for these compounds, showing that certain derivatives, particularly those containing a 2-hydroxyphenyl fragment, exhibit promising anti-inflammatory properties. This discovery indicates the relevance of these compounds in the development of new anti-inflammatory medications Chiriapkin, A., Kodonidi, I., Ivchenko, A., & Smirnova, L. (2021). Synthesis and Prognosis of Anti-inflammatory Activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one. Bulletin of Science and Practice.
Enzyme Inhibitory Activity The exploration of enzyme inhibitory activities is another significant area of research for compounds related to 6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. Nallangi et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide that showed potent activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. This research opens new avenues for treating tuberculosis and possibly other diseases caused by similar bacterial pathogens Nallangi, R., Samala, G., Sridevi, J., Yogeeswari, P., & Sriram, D. (2014). Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead. European Journal of Medicinal Chemistry, 76, 110-117.
Propiedades
IUPAC Name |
6-acetyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-8-7-11-14(9-22)28-19(15(11)17(20)24)21-18(25)12-5-4-6-13(26-2)16(12)27-3/h4-6H,7-9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYHWRWXWBYPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)




![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)
![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)
